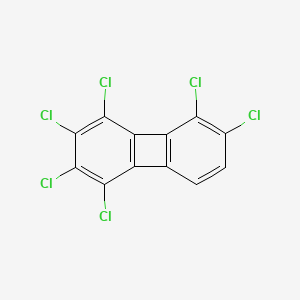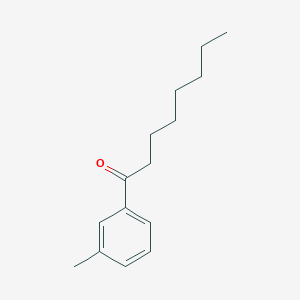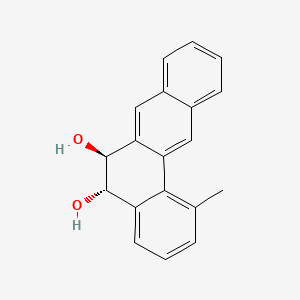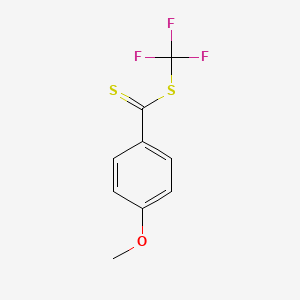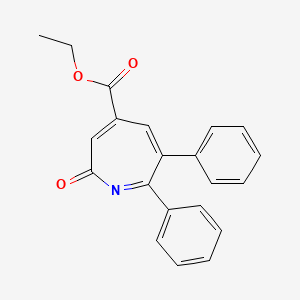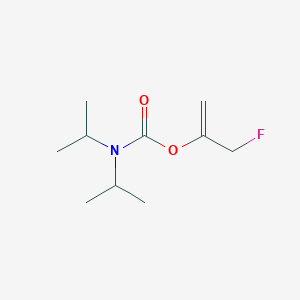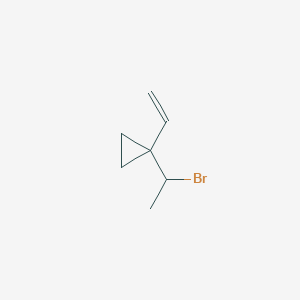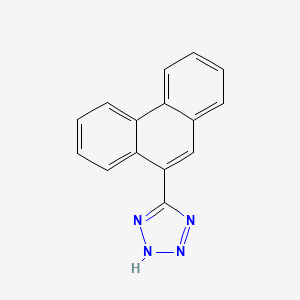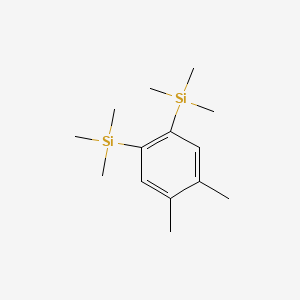
1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene is an organic compound with the molecular formula C14H26Si2. It is characterized by the presence of two trimethylsilyl groups attached to a benzene ring, along with two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethylbenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete silylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the trimethylsilyl groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Removal of trimethylsilyl groups, yielding the parent benzene derivative.
Substitution: Introduction of various functional groups in place of trimethylsilyl groups.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers and advanced materials.
Biology: Employed in the study of biological systems where silyl groups are used to protect sensitive functional groups during chemical reactions.
Medicine: Investigated for potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene involves its ability to undergo various chemical transformations due to the presence of trimethylsilyl groups. These groups can act as protecting groups, allowing selective reactions to occur at other positions on the benzene ring. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl groups, which can stabilize reaction intermediates and facilitate specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar structure but with trimethylsilyl groups at the 1 and 4 positions.
1,2-Bis(trimethylsilyl)benzene: Lacks the methyl groups present in 1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene.
1,2-Benzenediol bis(trimethylsilyl) ether: Contains hydroxyl groups instead of methyl groups.
Uniqueness
This compound is unique due to the presence of both methyl and trimethylsilyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
101300-66-7 |
|---|---|
Fórmula molecular |
C14H26Si2 |
Peso molecular |
250.53 g/mol |
Nombre IUPAC |
(4,5-dimethyl-2-trimethylsilylphenyl)-trimethylsilane |
InChI |
InChI=1S/C14H26Si2/c1-11-9-13(15(3,4)5)14(10-12(11)2)16(6,7)8/h9-10H,1-8H3 |
Clave InChI |
NRKMLFFRZDLOTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


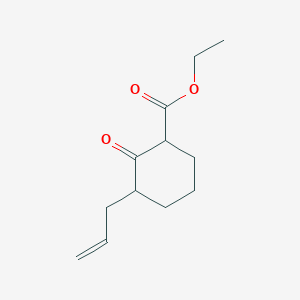
![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)
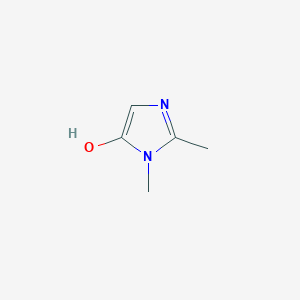
![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)
